Cas no 81882-62-4 (3-Amino-N-isopropylbenzamide)
3-Amino-N-isopropylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-N-isopropylbenzamide
- 3-amino-N-(isopropyl)benzamide
- Benzamide,3-amino-N-(1-methylethyl)-
- 3-amino-N-propan-2-ylbenzamide
- 3-Amino-N-(1-methylethyl)benzamide (ACI)
- 3-Amino-N-(propan-2-yl)benzamide
- N-Isopropyl-3-aminobenzamide
- Benzamide, 3-amino-N-(1-methylethyl)-
- MFCD09045316
- ALBB-012034
- DTXSID401002281
- EINECS 279-842-8
- AKOS000129373
- VS-07480
- 3-Amino-N-isopropylbenzamide, AldrichCPR
- DB-105369
- NS00061452
- CS-0197442
- BBL023673
- Z239124422
- 3-Amino-N-isopropyl-benzamide
- 3-Amino-N-(propan-2-yl)benzene-1-carboximidic acid
- 81882-62-4
- SCHEMBL3650360
- EN300-36748
- F20024
- STK864406
-
- MDL: MFCD09045316
- Inchi: 1S/C10H14N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3,(H,12,13)
- InChI Key: GYXJWWPQRQOJRM-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(N)C=CC=1)NC(C)C
Computed Properties
- Exact Mass: 178.11100
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- PSA: 55.12000
- LogP: 2.37910
3-Amino-N-isopropylbenzamide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H317-H319
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36-43
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-Amino-N-isopropylbenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Amino-N-isopropylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A612830-100mg |
3-Amino-N-isopropylbenzamide |
81882-62-4 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A612830-250mg |
3-Amino-N-isopropylbenzamide |
81882-62-4 | 250mg |
$ 92.00 | 2023-04-19 | ||
| TRC | A612830-500mg |
3-Amino-N-isopropylbenzamide |
81882-62-4 | 500mg |
$ 144.00 | 2023-04-19 | ||
| TRC | A612830-1g |
3-Amino-N-isopropylbenzamide |
81882-62-4 | 1g |
$ 196.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A186750-5g |
3-Amino-N-isopropylbenzamide |
81882-62-4 | 97% | 5g |
¥1399.90 | 2023-09-04 | |
| Alichem | A019143824-5g |
3-Amino-N-isopropylbenzamide |
81882-62-4 | 95% | 5g |
$322.04 | 2023-09-01 | |
| Alichem | A019143824-10g |
3-Amino-N-isopropylbenzamide |
81882-62-4 | 95% | 10g |
$537.32 | 2023-09-01 | |
| Fluorochem | 209787-1g |
3-Amino-N-isopropylbenzamide |
81882-62-4 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 209787-5g |
3-Amino-N-isopropylbenzamide |
81882-62-4 | 95% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 209787-10g |
3-Amino-N-isopropylbenzamide |
81882-62-4 | 95% | 10g |
£280.00 | 2022-03-01 |
3-Amino-N-isopropylbenzamide Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 3
2.1 Reagents: Acetic acid , Iron Solvents: Ethanol ; 2 h, rt
Production Method 4
Production Method 5
2.1 -
Production Method 6
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
3-Amino-N-isopropylbenzamide Raw materials
3-Amino-N-isopropylbenzamide Preparation Products
3-Amino-N-isopropylbenzamide Suppliers
3-Amino-N-isopropylbenzamide Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-Amino-N-isopropylbenzamide
3-Amino-N-Isopropylbenzamide: A Comprehensive Overview
The compound with CAS No 81882-62-4, commonly referred to as 3-Amino-N-Isopropylbenzamide, is a versatile organic compound that has garnered significant attention in various fields of research and industry. This compound is characterized by its unique chemical structure, which combines an amino group (-NH₂) with an isopropyl-substituted benzamide moiety. The benzamide core of the molecule provides a rigid aromatic framework, while the isopropyl group introduces steric bulk and enhances the compound's solubility in organic solvents.
Recent studies have highlighted the potential of 3-Amino-N-Isopropylbenzamide in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the design of inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders. The amino group in the molecule serves as a reactive site for further functionalization, enabling the creation of diverse derivatives with tailored pharmacological properties.
In addition to its applications in pharmaceuticals, 3-Amino-N-Isopropylbenzamide has also found utility in materials science. Its ability to form stable amide bonds makes it a valuable component in the synthesis of polymers and coatings with enhanced mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated the potential of this compound in creating biodegradable materials for sustainable packaging solutions.
The synthesis of 3-Amino-N-Isopropylbenzamide typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Researchers have optimized these processes to improve yield and purity, ensuring scalability for industrial applications. The use of green chemistry principles in these syntheses has also been explored, contributing to environmentally friendly production methods.
From a structural perspective, the benzamide framework of 3-Amino-N-Isopropylbenzamide exhibits interesting electronic properties that make it suitable for applications in optoelectronics. Recent studies have investigated its potential as a building block for organic semiconductors, where its electron-withdrawing groups can modulate charge transport properties.
In conclusion, 3-Amino-N-Isopropylbenzamide (CAS No 81882-62-4) is a multifaceted compound with promising applications across various disciplines. Its unique chemical structure, combined with recent advancements in synthesis and functionalization techniques, positions it as a valuable tool in both academic research and industrial innovation.
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